5-Chloro-2-cyanoisonicotinic acid
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Overview
Description
5-Chloro-2-cyanoisonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a chlorine atom at the 5-position and a cyano group at the 2-position on the isonicotinic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nitration of m-dichlorobenzene to produce 2,4-dichloronitrobenzene, followed by further reactions to introduce the cyano group .
Industrial Production Methods
Industrial production methods for 5-Chloro-2-cyanoisonicotinic acid often involve large-scale nitration and subsequent functional group transformations. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-cyanoisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted isonicotinic acid derivatives.
Scientific Research Applications
5-Chloro-2-cyanoisonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 5-Chloro-2-cyanoisonicotinic acid involves its interaction with specific molecular targets. The cyano group can participate in various biochemical pathways, while the chlorine atom can influence the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-nitroaniline
- 5-Chlorosalicylic acid
- 2,6-Dichloroisonicotinic acid
Uniqueness
5-Chloro-2-cyanoisonicotinic acid is unique due to the presence of both chlorine and cyano groups on the isonicotinic acid framework. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H3ClN2O2 |
---|---|
Molecular Weight |
182.56 g/mol |
IUPAC Name |
5-chloro-2-cyanopyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H3ClN2O2/c8-6-3-10-4(2-9)1-5(6)7(11)12/h1,3H,(H,11,12) |
InChI Key |
JUCWQDMBADNXOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=C1C(=O)O)Cl)C#N |
Origin of Product |
United States |
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